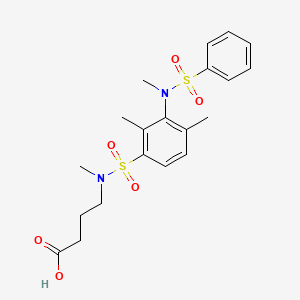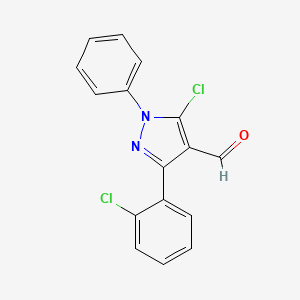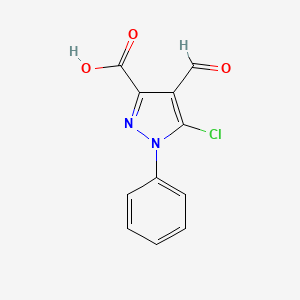
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butanoic acid backbone with multiple sulfonamido and methyl substituents, contributing to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process involves the coupling of an aryl halide with an organoboron compound, followed by further functionalization to introduce the sulfonamido and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the selection of cost-effective reagents and catalysts is crucial for large-scale production.
化学反应分析
Types of Reactions
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfonamido groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly for its sulfonamido functionality.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido groups can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding pockets, enhancing its efficacy and selectivity.
相似化合物的比较
Similar Compounds
- 4-(N-methylphenylsulfonamido)butanoic acid
- 2,4-dimethylphenylsulfonamido)butanoic acid
- 3-(N-methylphenylsulfonamido)butanoic acid
Uniqueness
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid stands out due to its multiple methyl and sulfonamido substituents, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides a versatile platform for further modifications and applications in various scientific fields.
属性
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-12-13-18(30(27,28)21(3)14-8-11-19(23)24)16(2)20(15)22(4)29(25,26)17-9-6-5-7-10-17/h5-7,9-10,12-13H,8,11,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPPRSWMSGMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)


![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)
![4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-CHLOROPHENYL BUTANOATE](/img/structure/B2624994.png)
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![(E)-N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B2625002.png)


![3-(2H-1,3-benzodioxol-5-yl)-1-({[2,4'-bipyridine]-4-yl}methyl)urea](/img/structure/B2625006.png)

